![molecular formula C10H11ClF3NO B13609816 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H11ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an azetidin-3-ol moiety. This compound is often used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
The synthesis of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the azetidine ring and the introduction of the trifluoromethyl group. Common starting materials include 4-(Trifluoromethyl)benzaldehyde and azetidine.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, with temperatures ranging from 2-8°C to ensure the stability of the intermediates and final product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the azetidine ring is replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride can be compared with other similar compounds, such as:
3-(4-Trifluoromethylphenyl)azetidine: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Azetidin-3-ol: This compound lacks the trifluoromethyl group, which may reduce its lipophilicity and overall biological activity.
4-(Trifluoromethyl)phenyl derivatives: These compounds may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClF3NO |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
InChI-Schlüssel |
JQBKCTBKDWATPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


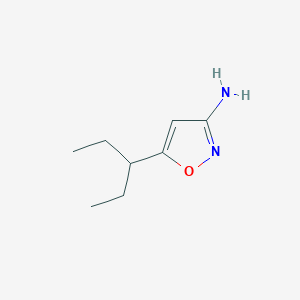
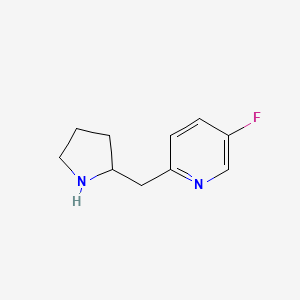
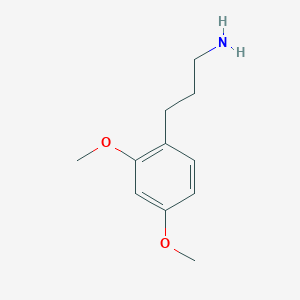
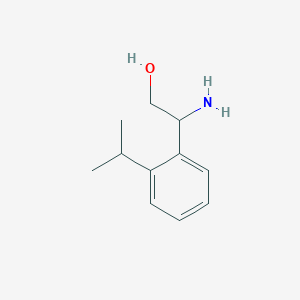


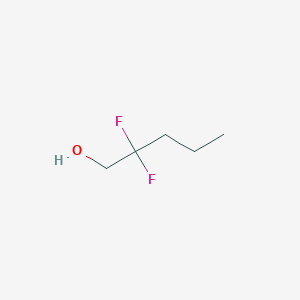
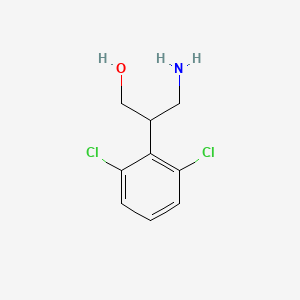
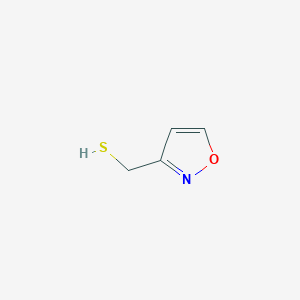


![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
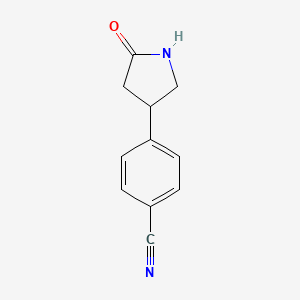
![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
